

Natural occurrence and sources of octanal

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Natural Occurrence and Sources of Octanal

Introduction

Octanal, also known as caprylic aldehyde or aldehyde C-8, is an eight-carbon saturated fatty aldehyde with the chemical formula $\text{CH}_3(\text{CH}_2)_6\text{CHO}$.^[1] It is a colorless liquid characterized by a strong, waxy, and distinctly fruity-citrus odor.^[2] This potent aromatic compound is a significant contributor to the characteristic scent of many natural materials, particularly citrus fruits.^{[3][4]} Beyond its role as a flavor and fragrance agent in the food and perfume industries, octanal is a subject of scientific interest due to its widespread presence in biological systems, its role as a semiochemical, and its potential as a biomarker. This guide provides a comprehensive overview of the natural occurrence of octanal, detailing its sources in the plant and animal kingdoms and its endogenous presence in humans.

Natural Occurrence in the Plant Kingdom

Octanal is widely distributed throughout the plant kingdom, where it functions as a key aroma component in fruits, leaves, and essential oils.

Citrus Fruits and Essential Oils

The most well-documented sources of octanal are citrus fruits and their essential oils.^[2] It is a crucial component of the "top-note" aroma that defines the fresh scent of oranges, lemons, limes, mandarins, and grapefruits.^{[2][3][5]} The concentration of octanal can vary significantly depending on the species, cultivar, and stage of fruit maturity.^{[3][6]} In sweet orange (*Citrus sinensis*) essential oil, for instance, octanal concentrations have been reported to range from

0.2% to 2.8%.^[7] The fresh aroma of orange juice is also largely attributed to C8-C11 aldehydes, including octanal.^[4] Studies have shown that aliphatic aldehydes like octanal, nonanal, and decanal increase in proportion as citrus fruit matures.^[6]

Other Fruits, Vegetables, and Herbs

Beyond citrus, octanal has been identified in a diverse array of other plants:

- Herbs: It is a known constituent of coriander (*Coriandrum sativum*), where it contributes to the complex aroma profile of both the seeds and leaves.^{[8][9][10]}
- Vegetables: Octanal is naturally present in carrots and celery.^{[2][11]} It has also been detected in tomatoes, with concentrations varying between different parts of the fruit.^[12]
- Other Sources: The compound has been identified in the volatile emissions from the fruits of *Heracleum sosnowskyi*.^[13]

Occurrence in the Animal Kingdom and Endogenous Production

Octanal is not exclusive to plants; it is also found in the animal kingdom, where it can act as a chemical signal, and is produced endogenously in a wide range of organisms, including humans.

Role as a Semiochemical

Semiochemicals are chemicals that convey signals between organisms. Octanal has been identified as a component of such signaling systems. For example, it is a major component of the tangerine-like scent emitted by the crested auklet (*Aethia cristatella*) during its breeding season, which is thought to function as a repellent against ectoparasites.^[3] In the insect world, various aldehydes, including octanal, are components of pheromone blends used for communication, such as attracting mates.^{[14][15][16]}

Endogenous Presence in Eukaryotes

Octanal is a naturally occurring metabolite found in all eukaryotes, from yeast to humans.^[11] It is considered a fatty aldehyde, formed from the reduction of octanoic acid (caprylic acid).^[11] In

humans, octanal is a known biomarker for oxidative stress and can be detected in exhaled breath.^{[17][18]} Its presence in bodily fluids and breath is a result of normal metabolic processes as well as pathological states involving lipid peroxidation.

Quantitative Data on Octanal Occurrence

The concentration of octanal varies widely across its natural sources. The following tables summarize representative quantitative data from scientific literature.

Table 1: Concentration of Octanal in Plant-Based Sources

Source	Matrix	Concentration	Reference(s)
Sweet Orange (Citrus sinensis)	Essential Oil	0.2% - 2.8% (w/w)	^[7]
Orange Juice	Single-Strength Juice	0.42 ppm (mg/L)	^[5]
Reconstituted Orange Juice	Juice	130 µg/kg	^[19]
Heracleum sosnowskyi	Fruit Volatiles	0.4 - 0.7 ng/cm ³	^[13]
Heracleum dissectum	Fruit Volatiles	0.7 ng/cm ³	^[13]

Table 2: Endogenous Concentration of Octanal in Humans

Source	Matrix	Concentration (Median)	Concentration (Range)	Reference(s)
Human Population (n=692)	Exhaled Breath	0.13 ppb	0.00 - 0.54 ppb	^[17]

Experimental Protocols: Analysis of Octanal

The identification and quantification of octanal, a volatile organic compound (VOC), from natural sources typically involves solvent-free extraction followed by chromatographic analysis.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, highly sensitive method.[\[20\]](#)[\[21\]](#)

Methodology: HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify octanal from a liquid (e.g., fruit juice) or solid (e.g., homogenized plant tissue) matrix.

Materials:

- Sample vials (20 mL) with magnetic screw caps and PTFE/silicone septa.[\[22\]](#)
- SPME fiber assembly (e.g., 50/30 μ m Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
- Heating block or water bath with agitator.
- GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).[\[23\]](#)
- Internal standard solution (e.g., 2-methyl-1-pentanol in methanol).
- Octanal analytical standard for calibration.

Procedure:

- Sample Preparation:
 - Place a precise amount of the sample (e.g., 5 g of homogenized tissue or 5 mL of juice) into a 20 mL headspace vial.[\[22\]](#)
 - If quantification is required, add a known amount of the internal standard solution.
 - Immediately seal the vial with the screw cap.
- Headspace Extraction (HS-SPME):
 - Place the vial in the heating block/agitator set to a specific temperature (e.g., 50°C) for an equilibration period (e.g., 15 minutes) to allow volatiles to partition into the headspace.[\[23\]](#)

- After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with continued agitation.[23]
- GC-MS Analysis:
 - After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes onto the column.[23]
 - GC Conditions (Typical):
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[23]
 - Column: 30 m x 0.25 mm x 0.25 µm DB-5MS or equivalent.
 - Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 250°C, and hold for 5 min.[23]
 - MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[23]
 - Mass Range: Scan from m/z 35 to 400.
 - Source Temperature: 230°C.[23]
- Data Analysis:
 - Identification: Identify octanal by comparing its mass spectrum and retention time with that of a pure standard and by matching against a spectral library (e.g., NIST).
 - Quantification: Calculate the concentration of octanal based on the peak area ratio of the analyte to the internal standard, using a previously established calibration curve.[5][22]

Visualizations: Pathways and Workflows

The following diagrams illustrate the biochemical context and analytical workflow for octanal.

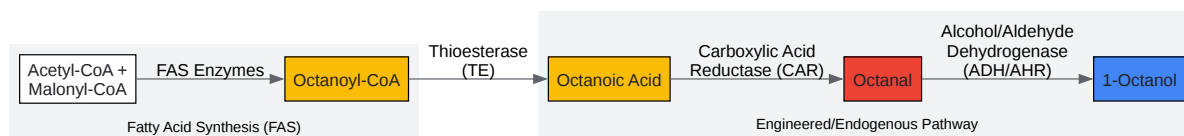


Fig. 1: Biosynthesis of 1-Octanol via an Octanal Intermediate

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Fig. 1: Biosynthesis of 1-Octanol via an Octanal Intermediate. This pathway shows the conversion of precursors from fatty acid synthesis into octanoyl-CoA, which is then converted to octanoic acid. Octanal is a key intermediate in the subsequent reduction to 1-octanol by specific enzymes.

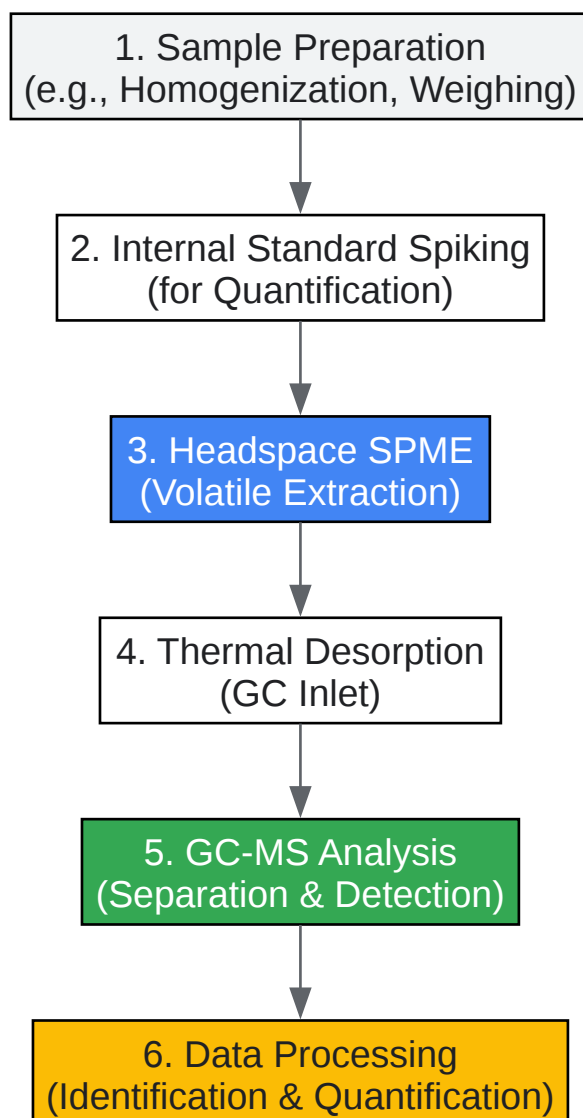


Fig. 2: General Experimental Workflow for Octanal Analysis

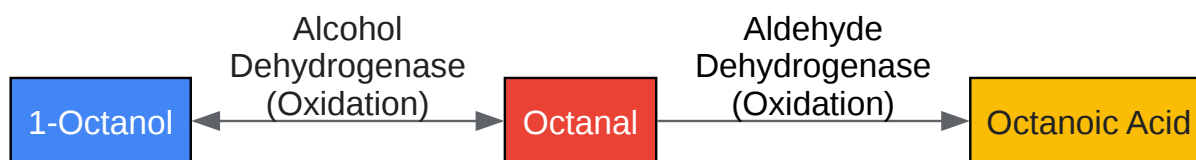


Fig. 3: Metabolic Conversion of C8 Aliphatic Compounds

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- To cite this document: BenchChem. [Natural occurrence and sources of octanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371371#natural-occurrence-and-sources-of-octanal]

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